2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
Description
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-20-12-16(14-9-5-6-10-17(14)20)15(19(22)23)11-18(21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVZKGESVQTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202827 | |
| Record name | 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-67-7 | |
| Record name | 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC36839 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of indole derivatives with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired indole derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Biological Activities
Research has indicated that 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid exhibits various biological activities:
1. Anticancer Properties:
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell cycle progression. For instance, it has been tested against breast cancer cells, demonstrating cytotoxic effects at specific concentrations.
2. Antimicrobial Activity:
The compound has exhibited antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
3. Anti-inflammatory Effects:
Research indicates that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
Applications in Pharmaceuticals
Given its diverse biological activities, this compound has potential applications in drug development:
1. Drug Design:
The compound can serve as a lead structure for synthesizing new drugs targeting cancer or infectious diseases. Medicinal chemists can modify its structure to improve efficacy and reduce toxicity.
2. Formulation Development:
It can be incorporated into formulations aimed at enhancing therapeutic outcomes for specific diseases, particularly those related to cancer and microbial infections.
Agricultural Applications
In addition to its pharmaceutical potential, this compound may find applications in agriculture:
1. Plant Growth Regulation:
Indole derivatives are known to influence plant growth and development. This compound could be investigated as a plant growth regulator, promoting root development or enhancing stress resistance.
2. Pest Control:
Given its antimicrobial properties, it may also be explored for use as a natural pesticide or fungicide, offering an environmentally friendly alternative to synthetic chemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong activity at low concentrations. |
| Study B | Antimicrobial Properties | Showed effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones in agar diffusion tests. |
| Study C | Anti-inflammatory Effects | Reduced inflammatory markers in vitro, suggesting potential therapeutic benefits in chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and available data:
Key Structural and Functional Differences
Substituents on the Indole Ring The primary compound features a 1-methylindole group, which may enhance metabolic stability compared to non-methylated analogs like PEO-IAA . Compound 7b (from ) introduces a phenylsulfonyl group on the indole nitrogen, likely increasing steric bulk and altering electronic properties .
The carboxymethyl sulfanyl group in adds a sulfur-containing moiety, which may enhance metal-binding capacity or redox activity, correlating with reported antiproliferative effects .
Ring Saturation and Conformation 4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid () features a partially saturated indole ring, which could reduce aromaticity and influence π-π stacking interactions compared to the fully aromatic indole in the primary compound .
Physicochemical Properties
- Melting Points : The phenylsulfonyl-substituted 7b has a higher melting point (215–217°C) than analogs like 7c (196–198°C), likely due to increased molecular symmetry or intermolecular interactions .
- Solubility : Ester derivatives (e.g., 32ib) are expected to exhibit greater lipophilicity than carboxylic acids, impacting bioavailability .
Biological Activity
2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, also known as PEO-IAA, is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and plant biology. Its structure features an indole ring, which is a common motif in many bioactive natural products and pharmaceuticals.
- Molecular Formula : C19H17NO3
- Molecular Weight : 307.3 g/mol
- CAS Number : 6266-66-6
PEO-IAA acts primarily as an auxin antagonist , specifically targeting the transport inhibitor response 1 (TIR1) and auxin signaling F-box proteins (AFBs). This interaction disrupts normal auxin signaling pathways, which are crucial for various plant growth and developmental processes.
Antioxidant Properties
Research indicates that PEO-IAA exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Anticancer Activity
PEO-IAA has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has shown effectiveness against breast and colon cancer cells.
Antimicrobial Effects
The compound demonstrates antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of PEO-IAA:
-
Antioxidant Activity :
- A study showed that PEO-IAA reduced oxidative stress markers in cultured human cells, indicating its potential as a protective agent against cellular damage .
-
Anticancer Studies :
- In a study published in Journal of Medicinal Chemistry, PEO-IAA was tested on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency .
- Another study reported that PEO-IAA induced apoptosis in colon cancer cells through the activation of caspase pathways .
- Antimicrobial Activity :
Data Tables
Q & A
Q. How can researchers confirm the identity and purity of 2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid (PEO-IAA)?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR and -NMR to verify the indole, ketone, and phenyl group resonances. Compare spectral data with literature values for consistency (e.g., indole NH proton at δ ~10–12 ppm, aromatic protons at δ ~7–8 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 293.32 (M) using high-resolution MS .
- Melting Point : Compare observed melting points with literature data (though not explicitly provided, deviations >2°C suggest impurities).
- Chromatography : Employ HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity; retention time consistency indicates homogeneity .
Q. What are the recommended storage conditions and solubility protocols for PEO-IAA?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation of the ketone and indole moieties .
- Solubilization : Dissolve in DMSO at 150 mg/mL (511.39 mM) for biological assays. Vortex thoroughly and sonicate if necessary. Avoid aqueous buffers (pKa = 4.72) without pH adjustment to prevent precipitation .
Q. What initial biological screening approaches are suitable for this compound?
Methodological Answer:
- Cytotoxicity Assays : Use HeLa cell lines for IC determination via MTT or resazurin assays. A 48–72 hr exposure period is typical, with DMSO controls (<0.1% v/v) to exclude solvent toxicity .
- Dose Range : Test concentrations from 1–20 µM based on structural analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids showed IC values in this range) .
Advanced Research Questions
Q. How can the crystal structure of PEO-IAA be determined, and what insights can it provide?
Methodological Answer:
- Crystallization : Use slow evaporation in methanol or DMSO/water mixtures. Optimize conditions using the Mercury software suite for solvent selection and packing analysis .
- Refinement : Employ SHELXL for small-molecule refinement. Analyze puckering parameters (e.g., indole ring planarity) using Cremer-Pople coordinates to quantify non-planar distortions .
- Structural Insights : Hydrogen bonding between the carboxylic acid and ketone groups may stabilize the conformation, influencing receptor binding .
Q. How can structure-activity relationships (SAR) be systematically explored for PEO-IAA derivatives?
Methodological Answer:
- Synthetic Modifications :
- Aryl Substituents : Introduce electron-withdrawing groups (e.g., Br, Cl) at the phenyl ring para position to enhance bioactivity, as seen in analogs with 4-Br substitution (IC < 10 µM) .
- Indole Modifications : Replace the 1-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding .
- Biological Testing : Compare antiproliferative activity across derivatives using standardized assays. Correlate logP values (calculated via ChemDraw) with cytotoxicity to optimize lipophilicity .
Q. What advanced NMR techniques resolve ambiguities in stereochemical assignments?
Methodological Answer:
- NOESY/ROESY : Detect spatial proximity between the indole methyl group and phenyl protons to confirm cis/trans configurations .
- -DEPT : Differentiate CH, CH, and CH groups in the butanoic acid chain. The ketone carbon (C=O) should appear at δ ~200–210 ppm .
- Dynamic NMR : Study rotational barriers of the indole-methyl group at variable temperatures to assess conformational flexibility .
Q. How can computational methods predict PEO-IAA’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate:
- Molecular Dynamics (MD) : Simulate binding to putative targets (e.g., indole-acetic acid receptors) to identify critical interactions .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for structural analogs?
Methodological Answer:
- Contextual Factors : Compare assay conditions (e.g., cell line, exposure time). For example, 4-Br-phenyl analogs showed higher activity in HeLa cells than 4-F derivatives, but results may vary in other models .
- Batch Purity : Re-evaluate compound purity via HPLC and MS. Impurities >5% can skew IC values .
- Conformational Analysis : Use X-ray or DFT calculations to identify bioactive conformers. For example, the trans configuration of the butanoic acid chain may enhance binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
